molecular formula CH4N2O B116859 Urea-15N2 CAS No. 2067-80-3

Urea-15N2

Cat. No.: B116859
CAS No.: 2067-80-3
M. Wt: 62.042 g/mol
InChI Key: XSQUKJJJFZCRTK-SUEIGJEOSA-N
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Description

Urea-15N2, also known as Carbamide-15N2 or Carbonyldiamide-15N2, is a compound enriched with the nitrogen-15 isotope. It is a stable isotope-labeled compound with the molecular formula H2NCONH2, where both nitrogen atoms are the nitrogen-15 isotope. This compound is primarily used in scientific research to study nitrogen metabolism and other biochemical processes.

Scientific Research Applications

Urea-15N2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer to study nitrogen metabolism and nitrogen cycle in various chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of nitrogen in biological systems.

    Medicine: Utilized in diagnostic tests to evaluate kidney function and detect Helicobacter pylori infection through urea breath tests.

    Agriculture: Applied in soil and plant studies to understand nitrogen uptake, denitrification, and leaching losses in agricultural systems.

Mechanism of Action

Target of Action

Urea-15N2 is a stable isotope compound enriched with 15N . The primary targets of this compound are proteins . Urea is a powerful protein denaturant . It interacts with proteins and can cause them to denature, which means it disrupts the native conformation of proteins, leading to loss of their biological function .

Mode of Action

This compound, being a powerful protein denaturant, interacts with proteins via both direct and indirect mechanisms . Direct interaction involves breaking the hydrogen bonds that maintain the secondary and tertiary structure of proteins . Indirect interaction involves changing the solvent properties of the aqueous environment, which destabilizes the protein structure .

Biochemical Pathways

The major biochemical pathway that leads to urea production in humans and other vertebrates is the Krebs urea cycle . This cycle is the main metabolic pathway to convert excess nitrogen into disposable urea . This compound, being a 15N-labeled Urea, would be expected to follow the same biochemical pathways as regular urea .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of this compound’s action is the denaturation of proteins . This can lead to a loss of biological function of the proteins . In addition, this compound is used as a diuretic agent . Blood urea nitrogen (BUN) has been utilized to evaluate renal function .

Action Environment

This compound is used in research related to agriculture as a fertilizer to investigate crop uptake or denitrification and leaching losses of native soil N via the “added N interaction” . This helps to understand the dynamics of mineral fertilizer and organic-N in soil-plant systems . The environment, therefore, plays a significant role in influencing the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Urea-15N2 can be synthesized by reacting ammonia-15N with carbon dioxide under high pressure and temperature. The reaction typically occurs in a sealed vessel to ensure the complete incorporation of the nitrogen-15 isotope. The reaction can be represented as: [ \text{2 NH3-15N + CO2 → H2NCONH2-15N2 + H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The ammonia-15N is produced through the Haber-Bosch process using nitrogen-15 gas. The ammonia-15N is then reacted with carbon dioxide in a high-pressure reactor to produce this compound. The product is then purified through crystallization and filtration to obtain a high-purity compound.

Types of Reactions:

  • Hydrolysis: this compound undergoes hydrolysis in the presence of water and urease enzyme, producing ammonia-15N and carbon dioxide. [ \text{H2NCONH2-15N2 + H2O → 2 NH3-15N + CO2} ]

  • Oxidation: this compound can be oxidized to produce nitrogen-15 gas and carbon dioxide. [ \text{H2NCONH2-15N2 + O2 → N2-15N + CO2 + H2O} ]

Common Reagents and Conditions:

    Hydrolysis: Urease enzyme, water, and mild temperature conditions.

    Oxidation: Oxygen or other oxidizing agents, elevated temperature.

Major Products:

    Hydrolysis: Ammonia-15N and carbon dioxide.

    Oxidation: Nitrogen-15 gas, carbon dioxide, and water.

Comparison with Similar Compounds

    Urea: The non-labeled version of Urea-15N2, commonly used as a fertilizer and in various industrial applications.

    Ammonium-15N2 sulfate: Another nitrogen-15 labeled compound used in similar research applications.

    Sodium nitrate-15N: A nitrogen-15 labeled compound used to study nitrogen uptake and metabolism.

Uniqueness of this compound: this compound is unique due to its dual nitrogen-15 labeling, which provides a more detailed and accurate tracing of nitrogen pathways compared to single-labeled compounds. This makes it particularly valuable in studies requiring precise tracking of nitrogen transformations.

Properties

IUPAC Name

bis(15N)(azanyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUKJJJFZCRTK-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)([15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436581
Record name Urea-15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.042 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2067-80-3
Record name Urea N-15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea-15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UREA N-15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD9TPJ3YLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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